molecular formula C13H18ClNO B1392318 1-Benzyl-4-methylpiperidin-3-one hydrochloride CAS No. 1303968-15-1

1-Benzyl-4-methylpiperidin-3-one hydrochloride

Cat. No. B1392318
CAS RN: 1303968-15-1
M. Wt: 239.74 g/mol
InChI Key: PZBKCGGUKLHTJJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-3-one hydrochloride is a compound with the CAS Number: 34737-89-8 . It has a molecular weight of 239.74 and a molecular formula of C13H18CLNO . It is commonly used in the synthesis of pharmaceuticals and can act as a precursor in the manufacturing of various drugs .


Synthesis Analysis

The synthesis of 1-Benzyl-4-methylpiperidin-3-one hydrochloride involves a reaction with SO3.pyridine in DMSO, which is then heated to 33 °C . After a solution is obtained, it is cooled to 25 °C .


Molecular Structure Analysis

The Inchi Code for 1-Benzyl-4-methylpiperidin-3-one hydrochloride is 1S/C13H17NO.ClH/c1-11-9-14 (8-7-13 (11)15)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H . The InChI key is AEDMXQCGSBWHCS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is stable at room temperature and can dissolve in water and organic solvents . It is used as an intermediate to prepare pyrrolo [2,3-d]pyrimidine compounds as inhibitors of protein kinases .


Physical And Chemical Properties Analysis

1-Benzyl-4-methylpiperidin-3-one hydrochloride is a white to off-white crystalline powder . It has a molecular formula of C15H20ClNO and a molecular weight of 263.78 g/mol .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It has been used as a key intermediate in the synthesis of tofacitinib , a medication used to treat rheumatoid arthritis .

Mode of Action

It is known to be involved in the synthesis of tofacitinib . In this process, it is likely that the compound interacts with other reactants to form new bonds and structures, contributing to the final product.

Biochemical Pathways

Given its role in the synthesis of tofacitinib , it may indirectly influence the pathways targeted by this drug, such as the JAK-STAT signaling pathway.

Result of Action

As a chemical reagent, the primary result of the action of 1-Benzyl-4-methylpiperidin-3-one hydrochloride is the formation of new compounds through chemical reactions . For example, it has been used to generate key intermediates in the synthesis of tofacitinib .

Action Environment

The action of 1-Benzyl-4-methylpiperidin-3-one hydrochloride can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy in chemical reactions.

properties

IUPAC Name

1-benzyl-4-methylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBKCGGUKLHTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methylpiperidin-3-one hydrochloride

CAS RN

1303968-15-1
Record name 3-Piperidinone, 4-methyl-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303968-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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